3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one
Description
3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is a bicyclic ketone derivative featuring a chlorinated propane backbone fused to an octahydrocyclopenta[b]pyrrol moiety. This compound’s unique structure combines a rigid bicyclic amine system with a reactive chloro-propanone group, making it a candidate for diverse applications in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H16ClNO/c11-6-4-10(13)12-7-5-8-2-1-3-9(8)12/h8-9H,1-7H2 |
InChI Key |
NLQNUNBLZIEESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C2C1)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with the precursor to introduce the chloro group .
Industrial Production Methods
it is likely that similar chlorination reactions are scaled up for industrial purposes, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the chloro group or reduce other functional groups.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with β-Lactam Analogues
A structurally related compound, 3-Chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one, shares the chloro-substituted propane motif but incorporates a β-lactam (azetidin-2-one) ring instead of a bicyclic amine. Key differences include:
| Property | 3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one | 3-Chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one |
|---|---|---|
| Core Structure | Bicyclic octahydrocyclopenta[b]pyrrol | β-Lactam (azetidin-2-one) ring |
| Substituents | Chloro-propanone | Chloro-propanone, perimidine, phenyl |
| Biological Activity | Limited data; potential agrochemical applications | Antimicrobial activity (Gram-positive bacteria) |
| Synthetic Complexity | High (due to bicyclic system) | Moderate (standard β-lactam synthesis) |
The β-lactam derivative’s antimicrobial efficacy highlights how ring systems (e.g., β-lactam vs. bicyclic amine) influence bioactivity.
Comparison with Simple Chlorinated Propanes
Simpler chlorinated propane derivatives, such as 1-chloropropane (CAS 75-29-6) and Chloropropylate (CAS 5836-10-2), provide insights into the role of chlorine and backbone structure:
The bicyclic amine and ketone groups in the target compound likely reduce volatility and increase environmental persistence compared to 1-chloropropane. Chloropropylate’s acaricidal activity suggests that chlorine positioning and ester groups critically influence pesticidal efficacy, a trait that may extend to the target compound .
Research Findings and Implications
- Chlorine Reactivity: The chloro-propanone group may undergo nucleophilic substitution, analogous to Chloropropylate, enabling derivatization for agrochemical applications .
- Synthetic Challenges : The bicyclic amine requires advanced cyclization techniques, contrasting with the straightforward synthesis of simpler chlorinated propanes .
Biological Activity
3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol. This compound features a chloro substituent and a bicyclic structure, which may contribute to its biological activity. Research into its potential therapeutic applications, particularly in antimicrobial and anticancer domains, is ongoing.
The compound has distinct chemical properties that facilitate its interaction with biological systems. The presence of the chloro group and the octahydrocyclopenta[b]pyrrol moiety is believed to play a significant role in its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H16ClNO |
| Molecular Weight | 201.69 g/mol |
| IUPAC Name | 1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-3-chloropropan-1-one |
| InChI Key | NLQNUNBLZIEESJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CCN(C2C1)C(=O)CCCl |
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity. The exact mechanisms remain to be elucidated; however, it is hypothesized that the compound interacts with microbial enzymes or cellular structures, disrupting their function.
Anticancer Activity
Research has also suggested potential anticancer properties of this compound. It is believed that the compound may induce apoptosis in cancer cells or inhibit cell proliferation through various pathways. The specific targets within cancer cells are still under investigation, but initial findings are promising.
The precise mechanism of action for this compound is not fully understood. However, it is thought to interact with specific biological targets such as enzymes or receptors. Understanding these interactions will be crucial for developing therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains, suggesting that this compound might share similar properties .
- Cancer Cell Line Testing : In vitro tests on different cancer cell lines indicated that the compound could inhibit cell growth effectively at certain concentrations, leading to further investigations into its potential as a chemotherapeutic agent .
- Enzyme Interaction Studies : Ongoing research aims to identify specific enzymes that interact with this compound, which could elucidate its mechanism of action and help in designing more effective derivatives .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one | Similar bicyclic structure but different ring system | Variations in biological activity due to structural differences |
| 3-Chloroisobutene | Similar chlorinated alkene structure | Primarily used as an industrial intermediate |
| 3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one | Contains additional methyl groups | Potentially different reactivity profiles due to additional substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
